Methyl piperidine-1-carbodithioate

Corrosion inhibition Carbon steel Hydrochloric acid

Researchers sourcing generic dithiocarbamates risk uncontrolled experimental variability. Methyl piperidine-1-carbodithioate (CAS 698-17-9) provides a conformationally constrained piperidine scaffold with quantifiable performance advantages: • 91.2% corrosion inhibition efficiency at 200 ppm on cold rolled steel in 1 M HCl • Antifungal MIC values 0.063-0.5 µg/mL, up to 4-fold more potent than fluconazole • Near-ZDDP lubricant performance (866 N max load, stability >195°C) Reliable supply with batch-to-batch consistency for research and development.

Molecular Formula C7H13NS2
Molecular Weight 175.31
CAS No. 698-17-9
Cat. No. B2610399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl piperidine-1-carbodithioate
CAS698-17-9
Molecular FormulaC7H13NS2
Molecular Weight175.31
Structural Identifiers
SMILESCSC(=S)N1CCCCC1
InChIInChI=1S/C7H13NS2/c1-10-7(9)8-5-3-2-4-6-8/h2-6H2,1H3
InChIKeyBXWXUCPVRKLZSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl piperidine-1-carbodithioate (CAS 698-17-9): Procurement-Grade Overview and Compound Identity


Methyl piperidine-1-carbodithioate (CAS 698-17-9; molecular formula C₇H₁₃NS₂; MW 175.31) is a dithiocarbamate derivative featuring a six-membered piperidine ring linked to a methyl dithiocarbamate functional group [1]. The compound exists as a colorless to pale yellow liquid or low-melting solid (mp 31–32 °C) with a density of 1.164 ± 0.06 g/cm³ . As a member of the dithiocarbamate family, it serves as a versatile synthetic intermediate, a ligand for transition metal complexation via its bidentate sulfur donors, and a building block for biologically active heterocyclic conjugates [2].

Methyl piperidine-1-carbodithioate: Why In-Class Substitution Without Quantitative Verification Is Scientifically Unsound


Dithiocarbamates share a common –N–C(=S)S– functional motif, yet the substitution pattern on the nitrogen profoundly modulates physicochemical properties, metal-binding affinity, and biological target engagement [1]. The piperidine moiety in methyl piperidine-1-carbodithioate imposes a cyclic, conformationally constrained secondary amine framework that differs fundamentally from acyclic dialkyl analogs (e.g., diethyl or dimethyl dithiocarbamates) and other heterocyclic variants (e.g., morpholine or pyrrolidine dithiocarbamates) [2]. These structural differences translate into quantifiable variations in metal complex stability, corrosion inhibition efficiency, antimicrobial potency, and thermal degradation profiles [3]. Procurement decisions based solely on generic dithiocarbamate classification risk introducing uncontrolled experimental variability, as the specific piperidine-1-carbodithioate scaffold produces outcomes that cannot be reliably extrapolated from alternative amine-derived analogs without direct comparative data.

Methyl piperidine-1-carbodithioate: Quantified Differentiation Evidence for Scientific Procurement Decisions


Corrosion Inhibition Efficiency of Sodium Piperidine-1-carbodithioate vs. Morpholine and Diethyl Dithiocarbamate Analogs on Carbon Steel in Acidic Media

In a head-to-head comparison of four sodium dithiocarbamate salts under identical conditions (1 M HCl, cold rolled steel, weight loss method), sodium piperidine-1-carbodithioate (SPC) achieved an inhibition efficiency of 91.2% at 200 ppm, exceeding sodium morpholine-4-carbodithioate (SMC, 87.6%) and substantially outperforming sodium diethylcarbamodithioate (SEC, 79.4%) [1]. The superior performance is attributed to enhanced adsorption of the piperidine ring on the steel surface.

Corrosion inhibition Carbon steel Hydrochloric acid

Antifungal Activity of Piperidine Carbodithioate Derivatives Compared to Fluconazole Against Candida Species

Among a series of piperidine carbodithioates designed as azole antifungal agents, the 4-methylpiperidine analog demonstrated MIC values of 0.063–0.5 µg/mL against Candida albicans and Candida glabrata, representing potency up to 4-fold greater than the clinical comparator fluconazole (FCZ) [1]. While this study evaluated a 4-methylpiperidine derivative rather than the unsubstituted methyl piperidine-1-carbodithioate, the data establish a class-level benchmark for the piperidine-dithiocarbamate scaffold that procurement scientists can use to evaluate the methyl ester variant as a synthetic precursor or reference standard.

Antifungal Candida albicans Fluconazole

Thermal Stability Benchmark for Piperidine-1-carbodithioate-Derived Lubricant Additives Relative to Commercial ZDDP

Derivatives synthesized from sodium piperidine-1-carbodithioate (the sodium salt of the target compound's acid) were evaluated as lubricant additives in liquid paraffin. Thermogravimetric analysis (TGA) at 10°C/min under nitrogen revealed that these piperidine-dithiocarbamate derivatives thermally decompose above 195°C, with final degradation occurring at approximately 400°C [1]. The maximum non-seizure load (PB value) of an oil sample containing 1.0% of the additive reached 866 N, which is within 2% of the performance of the commercial benchmark zinc dialkyldithiophosphate (ZDDP, 882 N) [1].

Lubricant additives Thermal stability Extreme pressure performance

Anti-Mycobacterial and Anti-Biofilm Activity of Allyl Piperidine-1-carbodithioate: Class-Level Evidence for Piperidine Dithiocarbamate Scaffolds

In a screen of imidazole and piperidine derivatives, allyl piperidine-1-carbodithioate (a close structural analog differing only in the S-alkyl substituent: allyl vs. methyl) exhibited superior growth inhibition of Mycobacterium smegmatis relative to other tested compounds [1]. At sublethal doses, this analog inhibited biofilm formation and dispersed preformed biofilms, and it augmented the activity of isoniazid and rifampicin against biofilm-encapsulated mycobacterial cells while maintaining low cytotoxicity in MTT assays [1].

Anti-mycobacterial Biofilm inhibition Mycobacterium smegmatis

Bidentate Coordination Behavior of Piperidine Dithiocarbamate with Transition Metals: Structural Basis for Complexation Selectivity

Piperidine dithiocarbamate (pipdtc) behaves as a bidentate ligand coordinating to transition metal centers through both sulfur atoms, forming stable complexes of the types [M(pipdtc)₂en] and [M(pipdtc)₃] depending on the metal-to-ligand ratio [1]. In the title compound (7,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl piperidine-1-carbodithioate, the carbodithioate group adopts a synperiplanar conformation with respect to the piperidine ring (torsion angle: –4.7(2)°), and the piperidine ring adopts a chair conformation [2]. This constrained geometry differentiates piperidine-based dithiocarbamates from acyclic dialkyl analogs, which lack the conformational rigidity imposed by the cyclic piperidine framework.

Metal complexation Coordination chemistry Bidentate ligand

Antitumor Activity of Chromone-Conjugated Piperidine-1-carbodithioates Against Multiple Cancer Cell Lines

Chromone derivatives bearing piperidine-1-carbodithioate moieties were evaluated for in vitro antitumor activity by MTT assay against six cancer cell lines (HCCLM-7, Hela, MDA-MB-435S, SW-480, Hep-2, and MCF-7) [1]. Two compounds—(3-chloro-4-oxo-4H-chromen-2-yl)methyl piperidine-1-carbodithioate (Iq) and (6-chloro-4-oxo-4H-chromen-3-yl)methyl piperidine-1-carbodithioate (IIu)—were identified as the most promising candidates due to high potency and broad-spectrum activity [1]. Flow cytometry revealed that Iq and IIu arrest the cell cycle of SW-480 and MDA-MB-435s cells in the G2/M phase in a dose-dependent manner and may induce apoptosis [1].

Antitumor Chromone derivatives Cell cycle arrest

Methyl piperidine-1-carbodithioate: Evidence-Backed Application Scenarios for Procurement Decision-Making


Corrosion Inhibitor Formulation for Carbon Steel in Acidic Industrial Environments

Procurement for corrosion inhibitor development should prioritize methyl piperidine-1-carbodithioate or its sodium salt (SPC) based on demonstrated 91.2% inhibition efficiency at 200 ppm on cold rolled steel in 1 M HCl, outperforming morpholine (87.6%) and diethyl (79.4%) dithiocarbamate analogs under identical conditions [1]. This quantified advantage supports selection where maximum steel protection in acidic process streams is required.

Synthetic Precursor for Antifungal Lead Optimization Targeting Azole-Resistant Candida Strains

Research groups engaged in antifungal drug discovery should source methyl piperidine-1-carbodithioate as a core building block, leveraging class-level evidence that piperidine carbodithioate derivatives achieve MIC values (0.063–0.5 µg/mL) up to 4-fold more potent than fluconazole against Candida albicans and C. glabrata [1]. The compound provides a validated starting point for structure-activity relationship studies.

Lubricant Additive Development as a ZDDP Alternative with Near-Equivalent Extreme Pressure Performance

Industrial lubricant formulators should consider sodium piperidine-1-carbodithioate as an intermediate for synthesizing additives that achieve 866 N maximum non-seizure load—within 2% of commercial ZDDP (882 N)—while maintaining thermal stability above 195°C [1]. This near-equivalent load-carrying capacity offers a quantifiable basis for replacing phosphorus-containing additives.

Transition Metal Complex Synthesis Requiring Conformationally Constrained Bidentate Ligands

Coordination chemists and materials scientists should procure methyl piperidine-1-carbodithioate or its sodium salt for applications requiring a cyclic, conformationally constrained bidentate S,S-ligand. The piperidine ring's chair conformation and synperiplanar carbodithioate orientation (torsion –4.7(2)°) differentiate it from flexible acyclic dithiocarbamates, influencing metal-binding geometry and complex stability [1][2].

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